molecular formula C23H26N2O3S B2931809 (E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate CAS No. 620542-38-3

(E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate

Cat. No. B2931809
CAS RN: 620542-38-3
M. Wt: 410.53
InChI Key: MAAPDDKVJSKJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It likely contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen . The molecule also seems to have an imine group (a carbon-nitrogen double bond) attached to a butylphenyl group . The ethyl benzoate part of the molecule suggests it might be an ester .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. It would likely be a large, complex molecule with a rigid thiazolidine ring structure. The exact structure would depend on the specific locations of the functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution .

Scientific Research Applications

Synthesis and Characterization

The chemical has been a subject of interest in the synthesis and characterization of novel compounds. For example, studies have detailed the synthesis of related thiazolidinone derivatives and their structural elucidation using various spectroscopic methods. These compounds are synthesized through reactions involving thioureas, benzaldehydes, and acetylenedicarboxylates, yielding products with potential biological and material applications (Saeed et al., 2014).

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has shown promising results against a range of bacterial and fungal pathogens. For instance, benzothiazole-imino-benzoic acid derivatives have demonstrated good antimicrobial activity, highlighting their potential as therapeutic agents (Mishra et al., 2019).

Material Science Applications

In material science, the focus has been on the liquid crystalline properties of compounds involving central linkages like Schiff base-ester, indicating their potential use in the development of new liquid crystal displays and other electronic devices (Thaker et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems . Without more information, it’s impossible to say what the mechanism of action of this compound might be.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific information, it’s impossible to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be used in materials science or other fields .

properties

IUPAC Name

ethyl 4-[[2-(4-butylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-3-5-6-16-9-13-19(14-10-16)24-23-25-21(26)20(29-23)15-17-7-11-18(12-8-17)22(27)28-4-2/h7-14,20H,3-6,15H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAPDDKVJSKJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate

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